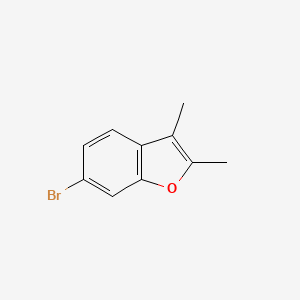![molecular formula C23H18N2O2 B12899992 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide is a compound with a molecular formula of C23H18N2O2 and a molecular weight of 354.40 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide typically involves the reaction of 5-methylbenzo[d]oxazole with styrylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Wirkmechanismus
The mechanism of action of 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene: Known for its use as a fluorescent brightener.
4,4’-Bis(2-benzoxazolyl)stilbene: Another fluorescent brightener with similar structural features
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C23H18N2O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzamide |
InChI |
InChI=1S/C23H18N2O2/c1-15-2-13-21-20(14-15)25-23(27-21)19-11-7-17(8-12-19)4-3-16-5-9-18(10-6-16)22(24)26/h2-14H,1H3,(H2,24,26)/b4-3+ |
InChI-Schlüssel |
BTBTVSHFEKLAPW-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)
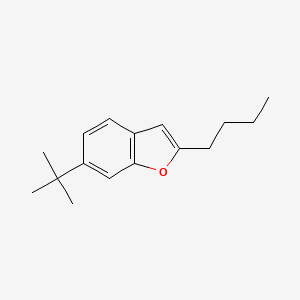
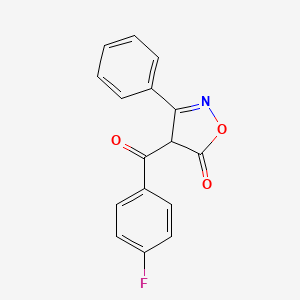
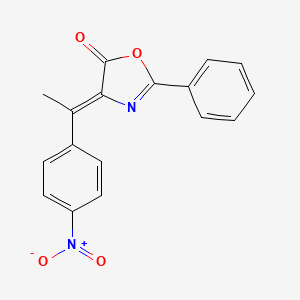

![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
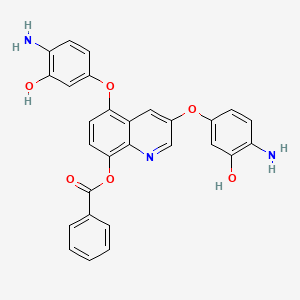
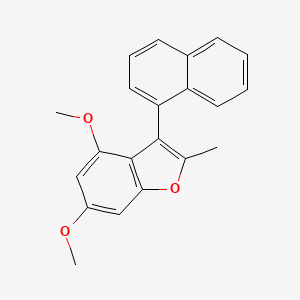
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)
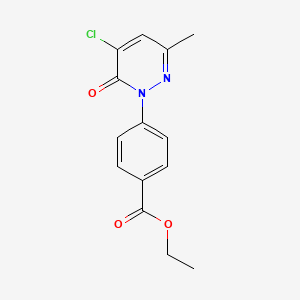
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
